2-(2,3-dimethylphenoxy)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide

Description

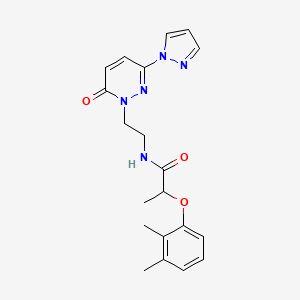

2-(2,3-Dimethylphenoxy)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide is a heterocyclic compound featuring a pyridazinone core fused with a pyrazole ring and a 2,3-dimethylphenoxy-propanamide side chain.

Properties

IUPAC Name |

2-(2,3-dimethylphenoxy)-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3/c1-14-6-4-7-17(15(14)2)28-16(3)20(27)21-11-13-25-19(26)9-8-18(23-25)24-12-5-10-22-24/h4-10,12,16H,11,13H2,1-3H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLFXXIRCJIBBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OC(C)C(=O)NCCN2C(=O)C=CC(=N2)N3C=CC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,3-dimethylphenoxy)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of key intermediates through reactions such as amide coupling and electrophilic aromatic substitution. The detailed synthetic route can be outlined as follows:

- Formation of the Phenoxy Group : The dimethylphenoxy moiety is synthesized through the reaction of 2,3-dimethylphenol with an appropriate electrophile.

- Pyridazinone Formation : The pyridazinone structure is created via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Amide Bond Formation : The final compound is obtained by coupling the phenoxy and pyridazinone intermediates with a propanamide linker.

Anticancer Properties

Recent studies have indicated that This compound exhibits significant anticancer activity. In vitro assays have shown that the compound effectively inhibits the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15.4 | Induction of apoptosis via caspase activation |

| A549 | 12.8 | Inhibition of cell cycle progression (G1 phase arrest) |

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Oncogenic Pathways : The compound has been shown to disrupt signaling pathways associated with cancer cell survival, particularly those involving BRD4 and other epigenetic regulators .

- Induction of Apoptosis : Studies indicate that it promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the phenoxy or pyridazinone moieties can lead to variations in biological activity:

- Substituents on Phenoxy Ring : Variations in electron-donating or withdrawing groups can enhance or diminish anticancer activity.

- Pyridazinone Modifications : Altering substituents on the pyridazinone ring affects binding affinity to target proteins.

Case Studies

Several studies have highlighted the promising biological activities of similar compounds:

- Study on Thieno[2,3-d]pyrimidines : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their anticancer properties, with some compounds showing IC50 values as low as 27.6 µM against MDA-MB-231 cells .

- Research on Pyrazole Derivatives : Compounds containing pyrazole rings have been reported to exhibit notable anti-inflammatory and anticancer activities, suggesting that structural features similar to those in our target compound may also confer beneficial biological effects .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Properties

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The pyrazole moiety is known for its ability to inhibit various cancer cell lines, demonstrating significant antiproliferative effects. For instance, derivatives of pyrazole have shown promising results against breast cancer and other tumor types by targeting specific pathways involved in cancer cell survival and proliferation .

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and autophagy in cancer cells. The dual-target inhibition of bromodomain-containing proteins and casein kinase 2 has been documented, suggesting that such compounds can disrupt critical signaling pathways in cancer cells .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory properties, which are crucial for treating conditions characterized by chronic inflammation. Pyrazole derivatives are known to modulate inflammatory responses, potentially through the inhibition of cyclooxygenase enzymes or other inflammatory mediators . This makes it a candidate for further investigation in the context of diseases such as arthritis or inflammatory bowel disease.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, the compound has shown antimicrobial activity against various pathogens. Pyrazole-based compounds have been reported to possess antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial agents .

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The ability of pyrazole derivatives to interact with neurotransmitter systems and exhibit antioxidant properties supports their potential in this area .

Synthesis and Structural Studies

The synthesis of 2-(2,3-dimethylphenoxy)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)propanamide typically involves multi-step organic reactions, including coupling reactions and functional group modifications. Structural analysis using techniques such as X-ray crystallography can provide insights into the molecular geometry and electronic properties of the compound, aiding in the design of more effective derivatives .

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Study on Anticancer Activity | Demonstrated significant antiproliferative effects on breast cancer cell lines | Potential use in cancer therapy |

| Research on Anti-inflammatory Effects | Inhibition of cyclooxygenase enzymes observed | Treatment for inflammatory diseases |

| Investigation of Antimicrobial Properties | Effective against multiple bacterial strains | Development of new antibiotics |

| Neuroprotective Studies | Exhibited antioxidant activity in neuronal models | Possible treatment for neurodegenerative disorders |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Features

Target Compound vs. Pyrazolylpyridazine Derivatives

- The propanamide linker enhances conformational flexibility .

- N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine (): Shares a pyridazine-pyrazole core but lacks the pyridazinone oxygen and the propanamide chain. This simpler structure is associated with glycogen synthase kinase-3 (GSK-3) inhibition and antihypertensive activity .

Key Difference:

Substituent Analysis

Phenoxy-Propanamide vs. Benzamide Derivatives

- Target Compound: The 2,3-dimethylphenoxy group contributes steric bulk and electron-donating effects, which could modulate receptor binding. The propanamide linker allows for extended interactions with biological targets .

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Features a benzamide core with a hydroxy-dimethylethyl group, serving as an N,O-bidentate directing group for metal-catalyzed C–H functionalization. The absence of a heterocyclic core limits its bioactivity scope compared to the target compound .

Key Difference:

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.